molecular formula C24H26N2O6 B2571546 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-62-3

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2571546
CAS No.: 2034383-62-3
M. Wt: 438.48
InChI Key: HZWMFJVHFOZVHJ-UHFFFAOYSA-N
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Description

The compound 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a hybrid structure combining an oxazolidine-2,4-dione core, a pyrrolidine ring, and a benzyloxy-methoxyphenyl substituent. For instance, compounds with pyrrolidine-2,4-dione systems exhibit antibiotic and herbicidal properties due to their tricarbonyl-methane fragments, which are critical for inhibiting enzymes like p-hydroxyphenylpyruvate dioxygenase . The benzyloxy and methoxy groups may enhance lipophilicity and influence binding interactions, as seen in related molecules .

Properties

IUPAC Name

3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-30-20-9-7-17(13-21(20)31-15-18-5-3-2-4-6-18)8-10-22(27)25-12-11-19(14-25)26-23(28)16-32-24(26)29/h2-7,9,13,19H,8,10-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMFJVHFOZVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the benzyloxy and methoxyphenyl moieties and then introduce the propanoyl group. The subsequent formation of the pyrrolidine ring involves cyclization reactions, followed by the incorporation of the oxazolidine-2,4-dione moiety under controlled conditions.

Reaction conditions often involve:

  • Specific catalysts like palladium on carbon (Pd/C)

  • Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

  • Reaction temperatures ranging from room temperature to 100°C

  • Purification steps including recrystallization or chromatography

Industrial Production Methods

Industrial-scale synthesis may leverage continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Robust separation and purification protocols, including high-performance liquid chromatography (HPLC), are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4)

  • Reduction: : Reduction with agents such as lithium aluminum hydride (LiAlH4)

  • Substitution: : Both nucleophilic and electrophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: : Often performed in acidic or basic media, with temperatures maintained between 0-50°C.

  • Reduction: : Typically conducted in inert atmospheres using solvents like ether or ethanol.

  • Substitution: : Conditions vary depending on the desired product, often requiring specific catalysts or reagents like sulfuric acid (H2SO4) or sodium hydride (NaH).

Major Products

The major products formed from these reactions can include various derivatives with modified functional groups, depending on the reaction pathway and conditions.

Scientific Research Applications

The scientific applications of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione are vast:

  • Chemistry: : Used as a starting material or intermediate in the synthesis of complex organic molecules.

  • Biology: : Potentially investigated for its interactions with biological macromolecules.

  • Medicine: : Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities.

  • Industry: : Applied in the development of specialty chemicals or advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of this compound can involve several pathways:

  • Binding to specific enzymes or receptors, altering their activity.

  • Interacting with cellular membranes or proteins, potentially affecting signal transduction.

  • Modulating gene expression by affecting transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,4-dione Derivatives

Key Compound : 3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione

  • Core Structure : Pyrrolidine-2,4-dione.
  • Substituents : 4-Isopropoxy-2-methoxyphenyl and hydroxy groups.
  • Bioactivity : Antibiotic (e.g., tenuazonic acid analogs) and herbicidal (enzyme inhibition).
  • Structural Features: Dihedral angle between the enol and benzene rings (53.35°) influences conformational stability . Intramolecular hydrogen bonding (O–H⋯O) and elongated C–O bonds (1.318 Å vs. normal 1.219 Å) suggest resonance stabilization .
  • The oxazolidine-2,4-dione core (vs. pyrrolidine-2,4-dione) may reduce planarity, affecting enzyme binding.

Oxazolidine-2,4-dione Derivatives

Key Compound: (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidine-2,4-dione

  • Core Structure : Oxazolidine-2,4-dione.
  • Substituents: 3-Fluoro-4-morpholinophenyl and hydroxymethyl groups.
  • Bioactivity : Antimicrobial (inferred from oxazolidinedione class).
  • Structural Features: Fluorine and morpholino groups enhance solubility and target affinity.
  • Comparison : The target compound’s benzyloxy-methoxyphenyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Pyrimidine-2,4-dione Derivatives

Key Compounds : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4–6)

  • Core Structure : Pyrimidine-2,4-dione.
  • Substituents : Benzyloxy and methoxymethyl groups.
  • Comparison : The pyrimidine core (vs. oxazolidine) introduces additional nitrogen atoms, altering hydrogen-bonding capacity. Benzyloxy groups in both compounds suggest shared synthetic strategies (e.g., benzyl protection).

Triazolopyridine Derivatives

Key Compound : 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Core Structure : Triazolopyridine.
  • Substituents : Benzyloxy-methoxyphenyl.
  • Synthesis : Oxidative cyclization using sodium hypochlorite (green chemistry approach).
  • Comparison : Shared benzyloxy-methoxyphenyl motif highlights the role of aryl ethers in modulating electronic properties. The triazolopyridine core’s aromaticity contrasts with the dione systems, affecting π-π stacking interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Key Features Reference
Target Compound Oxazolidine-2,4-dione Benzyloxy-methoxyphenyl-propanoyl Hypothesized herbicidal Hybrid dione-pyrrolidine system
3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione Pyrrolidine-2,4-dione 4-Isopropoxy-2-methoxyphenyl, hydroxy Antibiotic, herbicidal Dihedral angle 53.35°, H-bonding
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 3-Fluoro-4-morpholinophenyl Antimicrobial Enhanced solubility via morpholino
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-pyrimidin-2,4-dione Pyrimidine-2,4-dione Benzyloxy, methoxymethyl Not specified Nitrogen-rich core
3-(4-(Benzyloxy)-3-methoxyphenyl)-triazolopyridine Triazolopyridine Benzyloxy-methoxyphenyl Bioactive heterocycle Aromatic, green synthesis

Notes

  • Substituent Effects : Benzyloxy groups enhance lipophilicity but may require deprotection for in vivo activity. Methoxy groups contribute to electron-donating effects, stabilizing charge-transfer interactions .
  • Synthetic Considerations : Green chemistry approaches (e.g., sodium hypochlorite-mediated cyclization ) could be adapted for the target compound’s synthesis.

Biological Activity

The compound 3-(1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N2O5C_{24}H_{29}N_{2}O_{5}, with a molecular weight of 443.56 g/mol. The structure features an oxazolidine ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that compounds containing oxazolidine and related structures exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity :
    • Compounds with oxazolidine rings have been reported to possess significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, which share structural similarities with the target compound, have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A study highlighted that certain oxazolidine derivatives inhibited bacterial growth by disrupting cell wall synthesis and protein translation .
  • Anticancer Potential :
    • The oxazolidine scaffold has been associated with anticancer activity in several studies. For example, derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • Research has demonstrated that similar compounds can modulate signaling pathways involved in cancer progression, such as the NF-kB pathway .
  • Anti-inflammatory Effects :
    • Some studies suggest that oxazolidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 3-(1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of oxazolidine derivatives and tested them against Gram-positive and Gram-negative bacteria. The most potent compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundMIC (µg/mL)Target Bacteria
Compound A8S. aureus
Compound B16E. coli
Compound C32P. aeruginosa
  • Anticancer Activity :
    • In vitro assays demonstrated that certain derivatives could reduce cell viability in various cancer cell lines by more than 50% at concentrations below 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to ribosomal subunits.
  • Induction of Apoptosis : The presence of specific functional groups allows these compounds to interact with cellular targets involved in apoptosis signaling pathways.
  • Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, these compounds can reduce inflammation-related damage.

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